molecular formula C12H19ClFN5 B15111542 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15111542
M. Wt: 287.76 g/mol
InChI Key: TVCUIMZQVOQGQI-UHFFFAOYSA-N
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Description

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoro group: The fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-ethyl-4-fluoropyrazole: Similar structure but lacks the additional methyl group on the pyrazole ring.

    1-ethyl-3-methyl-4-chloropyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-ethyl-3-methyl-4-methylpyrazole: Lacks the fluorine atom.

Uniqueness

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its stability and binding affinity to molecular targets.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-5-18-7-8(2)12(16-18)14-6-10-9(3)15-17(4)11(10)13;/h7H,5-6H2,1-4H3,(H,14,16);1H

InChI Key

TVCUIMZQVOQGQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=C(N(N=C2C)C)F)C.Cl

Origin of Product

United States

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